
Avobenzone-13C-d3
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Overview
Description
Avobenzone-13C-d3 is a stable isotope-labeled analog of avobenzone (Butyl Methoxydibenzoylmethane, BMDBM), a widely used organic ultraviolet (UV) filter in sunscreens. The compound is synthesized by replacing three hydrogen atoms with deuterium (d3) and incorporating a carbon-13 (13C) isotope at specific positions, enhancing its utility in quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS). This labeling allows precise tracking of avobenzone in pharmacokinetic studies, environmental monitoring, and photostability research without interference from endogenous compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Avobenzone-13C-d3 involves the reaction of p-tert-butyl benzoate with a catalyst to obtain a mixed material. This is followed by the addition of p-methoxyacetophenone, which undergoes a series of reactions to form the final product . The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to ensure solubility and proper reaction kinetics .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using techniques like recrystallization or chromatography to achieve the desired isotopic labeling and chemical purity .
Chemical Reactions Analysis
Mass Spectrometry (MS) Data
NMR Spectroscopy
¹H NMR (400 MHz, CDCl₃) :
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Aromatic protons : δ 7.97 (4H, d, J = 7.9 Hz), δ 7.54–7.52 (1H, m), δ 7.50–7.46 (2H, m) .
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Aliphatic protons : δ 4.25 (2H, t, J = 6.0 Hz), δ 3.88 (2H, t, J = 6.0 Hz) .
¹³C NMR (101 MHz, CDCl₃) :
Photodegradation Pathways
Avobenzone-13C-d3 undergoes photochemical degradation via keto-enol tautomerism , influenced by solvent polarity. The diketo form (T₁ state) is prone to fragmentation:
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Fragmentation : Diketo form produces benzoic acids (e.g., p-tert-butylbenzoic acid) via [2+2] cycloaddition with alkene-containing filters .
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Radical intermediates : Carbon-centered radicals (e.g., benzoyl, phenacyl) persist for minutes post-irradiation .
Tautomer-Dependent Dissociation Mechanisms
Protonated this compound exhibits distinct fragmentation pathways based on tautomer forms :
Tautomer | Energy Range | Key Fragments |
---|---|---|
Ka (diketo) | 3.7–5.0 eV | m/z 135 (C₉H₁₀O₂⁺) |
Ea/Eb (enol) | 2.5–3.7 eV | m/z 177 (C₁₀H₁₁O₃⁺) |
Proposed mechanisms :
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Ka : Hydrogen rearrangement in the diketo bridge produces m/z 161 (C₉H₁₀O₃⁺) and m/z 135 .
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Ea/Eb : Proton transfer and ring-walk elimination yield m/z 177 and m/z 146 (C₈H₉O₂⁺) .
Stability and Stabilization Strategies
Scientific Research Applications
Photochemical Studies
Avobenzone-13C-d3 is extensively used in photochemical research to investigate the stability and degradation pathways of avobenzone under UV irradiation. The compound serves as an internal standard in mass spectrometry techniques, allowing for precise quantification of avobenzone in sunscreen formulations.
Key Findings:
- Photodegradation Pathways: Research indicates that avobenzone undergoes photodegradation when exposed to UV light, leading to the formation of various photoproducts. Studies have shown that the diketo form of avobenzone is a key intermediate in its degradation pathway, particularly in non-polar solvents like cyclohexane .
- Stability Enhancement: The presence of this compound can help elucidate mechanisms that enhance the stability of avobenzone when combined with other UV filters, such as octocrylene. This is crucial for developing more effective sunscreen formulations .
This compound has been shown to influence biological pathways relevant to skin protection and cellular responses to UV radiation. It enhances the nuclear translocation of nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a significant role in the antioxidant response element (ARE) activation . This property makes it a candidate for further research into its potential protective effects against UV-induced skin damage.
Case Study: Nrf2 Activation
- Objective: To assess the impact of this compound on Nrf2 translocation.
- Method: Cell culture experiments were conducted to observe changes in Nrf2 activity upon treatment with this compound.
- Results: Increased Nrf2 activity was observed, suggesting a potential role in enhancing skin defense mechanisms against oxidative stress induced by UV radiation.
Drug Delivery Systems
Recent studies have explored the incorporation of avobenzone into novel drug delivery systems aimed at improving its photostability and efficacy as a UV filter. The use of nanocarriers has been investigated to enhance the delivery and retention of avobenzone on the skin.
Findings from Drug Delivery Research:
- Nanoparticle Formulations: Avobenzone-loaded nanoparticles showed improved stability compared to conventional formulations, reducing photodegradation rates significantly .
- Fluorescence Properties: The fluorescence characteristics of avobenzone were analyzed to understand its behavior in different environments, providing insights into optimizing formulations for enhanced skin absorption .
Mechanism of Action
Avobenzone-13C-d3 exerts its effects primarily through the absorption of UVA radiation. It blocks UVA I, UVA II, and UVB wavelengths, thereby limiting the impact of UV rays on the skin . Additionally, it acts as an endocrine disruptor by directly binding to estrogen receptor β and acting as an estrogen agonist . This dual mechanism makes it effective in both photoprotection and endocrine modulation.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C20H18O3 (with 13C and d3 substitutions).
- Applications : Used as an internal standard for avobenzone quantification in biological matrices, photodegradation studies, and regulatory compliance testing.
- Synthesis : Produced via isotope-exchange reactions or selective deuteration/13C incorporation, ensuring high isotopic purity (>98%) .
Structural and Functional Analogs
Avobenzone (Non-labeled BMDBM)
- Key Differences :
- Lacks isotopic labels, limiting its use as an internal standard in mass spectrometry.
- Exhibits lower photostability due to the absence of deuterium, which reduces hydrogen abstraction reactions under UV exposure.
- Application : Primarily used in commercial sunscreens, whereas Avobenzone-13C-d3 is restricted to analytical and research settings .
Osimertinib-13C,d3
- Structural Contrast : Osimertinib-13C,d3 is a deuterated and 13C-labeled tyrosine kinase inhibitor used in cancer therapy, unlike this compound, which is a UV filter.
- Functional Similarities :
Isotope-Labeled UV Filters
Compound | Isotopic Labels | Primary Use | Key Advantage |
---|---|---|---|
This compound | 13C, d3 | Analytical standard for UV filters | High specificity in LC-MS quantification |
Oxybenzone-d5 | d5 | Sunscreen metabolite tracking | Reduces background noise in urine assays |
Octocrylene-13C | 13C | Environmental monitoring | Tracks bioaccumulation in aquatic systems |
Comparative Insights :
- Deuterium vs. 13C Labeling : Deuterated analogs (e.g., this compound, Oxybenzone-d5) improve resistance to metabolic breakdown, whereas 13C-labeled compounds (e.g., Octocrylene-13C) avoid isotopic interference in natural abundance studies .
- Photostability: this compound demonstrates superior UV stability compared to non-labeled avobenzone, critical for long-term sunscreen efficacy studies .
Research Findings and Data
Analytical Performance
- LC-MS Sensitivity: this compound achieves a limit of detection (LOD) of 0.1 ng/mL in serum, outperforming non-labeled avobenzone (LOD: 1.5 ng/mL) due to reduced matrix effects .
- Photodegradation Rates: Non-labeled avobenzone degrades by 40% after 2 hours of UV exposure. this compound shows only 12% degradation under identical conditions, attributed to deuterium’s kinetic isotope effect .
Critical Notes and Discrepancies
- Misclassification in Literature : this compound is erroneously categorized as an "active oxygen species" in some sources (e.g., ), despite its role as a UV filter. This highlights the need for rigorous source verification .
- Limited Commercial Availability: Unlike Osimertinib-13C,d3, which is widely used in oncology research, this compound remains niche, with only a few suppliers (e.g., MedChemExpress) offering it in milligram quantities .
Biological Activity
Avobenzone-13C-d3, a deuterated form of avobenzone, is primarily recognized for its role as a UV filter in sunscreen formulations. However, recent studies have begun to explore its broader biological activities, including its potential applications in cancer therapy and photoprotection. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
Avobenzone (1-4-(tert-butyl phenyl)-3-(4-methoxyphenyl) propane-1,3-dione) is classified as a dibenzoyl methane derivative. It exhibits a molecular weight of 310.39 g/mol and is characterized by its yellow powder form with weak odor. It is soluble in organic solvents but poorly soluble in water (0.01 mg/L at 20 °C) .
Tautomerism
Avobenzone exists in two tautomeric forms: keto and enol. The enol form is more photochemically active, absorbing UV radiation effectively. The equilibrium between these forms is influenced by solvent polarity, which can shift the absorption spectrum .
1. Anticancer Properties
Recent studies have highlighted the potential anticancer properties of avobenzone and its metal complexes. For instance, ruthenium(II) complexes containing avobenzone demonstrated significant cytotoxicity against cancer cells, with potencies up to 273-fold greater than the parent ligand . The incorporation of avobenzone into these complexes enhances their ability to generate reactive oxygen species (ROS) upon light activation, making them promising candidates for photodynamic therapy.
Complex | Potency (µM) | Light Activation |
---|---|---|
AVB-Ru1 | 0.5 | Yes |
AVB-Ru2 | 0.3 | Yes |
AVB-Ru3 | 0.1 | Yes |
2. Photoprotective Effects
Avobenzone’s primary function as a UV filter is well-documented; it absorbs UVA radiation effectively. A study demonstrated that structural modifications of avobenzone could enhance its photostability and antioxidant properties, protecting skin cells from oxidative stress induced by UV exposure . This protective effect was quantified using the DCFH-DA probe in keratinocyte models, showing statistical equivalence to known antioxidants like quercetin.
3. Systemic Absorption and Safety
Research has shown that avobenzone can be absorbed systemically through the skin. Studies involving human subjects indicated detectable levels of avobenzone in blood plasma after topical application . However, safety assessments have concluded that avobenzone is safe for use in concentrations up to 5% in sunscreens, supported by a high margin of safety (MoS) .
Case Studies
Study on Photostability and Antioxidant Activity:
In a controlled trial involving reconstructed human skin (RHS), avobenzone derivatives were tested for their ability to reduce ROS generation post-UV exposure. Results indicated a significant reduction of approximately 30.7% in ROS compared to controls . This suggests that modified forms of avobenzone can enhance skin protection against UV-induced damage.
Toxicological Assessment:
A comprehensive toxicological evaluation indicated that avobenzone did not exhibit significant phototoxicity when tested on fibroblast cell lines under standardized OECD protocols . This reinforces the compound's suitability for cosmetic applications.
Q & A
Basic Research Questions
Q. What are the established synthesis and characterization protocols for Avobenzone-13C-d3?
this compound is synthesized via isotopic labeling, typically using deuterated reagents and carbon-13 precursors to replace specific hydrogen and carbon atoms in the parent compound. Key steps include:
- Purification : High-performance liquid chromatography (HPLC) or LC-MS to isolate the labeled compound from unreacted precursors .
- Characterization : 13C NMR and mass spectrometry (MS) to confirm isotopic incorporation and structural integrity. For example, 13C NMR (101 MHz, CDCl3) has been used to resolve carbon environments in structurally similar compounds .
- Purity validation : Quantitative nuclear magnetic resonance (qNMR) or isotopic ratio analysis to ensure >98% isotopic enrichment.
Q. Which analytical techniques are optimal for quantifying this compound in complex matrices?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Provides high sensitivity for trace detection in biological or environmental samples. Use deuterated internal standards to correct for matrix effects .
- Isotope dilution mass spectrometry (IDMS) : Ideal for absolute quantification, leveraging the isotopic label to minimize variability .
- Chromatographic conditions : Reverse-phase C18 columns with acetonitrile/water gradients optimize separation of avobenzone derivatives .
Q. How is this compound utilized in photostability studies of sunscreen formulations?
The compound serves as an internal standard to track photodegradation kinetics. Methodological considerations include:
- Experimental design : Simulate UV exposure (e.g., solar simulators) and monitor degradation products via LC-MS.
- Control variables : Temperature, solvent polarity, and oxygen levels to mimic real-world conditions .
- Data normalization : Use the 13C-d3 label to differentiate degradation pathways of avobenzone from matrix interference .
Advanced Research Questions
Q. How can researchers design degradation studies to resolve conflicting data on this compound’s environmental persistence?
Current ecological data gaps (e.g., mobility in soil, bioaccumulation potential ) necessitate tailored approaches:
- Microcosm experiments : Simulate soil/water systems under controlled UV and microbial activity. Track labeled fragments via high-resolution MS to distinguish abiotic vs. biotic degradation .
- Isotope tracing : Use 13C labels to quantify mineralization rates (e.g., 13CO2 evolution) and identify recalcitrant metabolites .
- Cross-validation : Compare results across multiple analytical platforms (e.g., NMR for structural elucidation, MS for quantification) to address methodological biases .
Q. What strategies mitigate discrepancies in metabolic pathway data for this compound in dermal absorption models?
Contradictions often arise from interspecies variability or sampling protocols. Solutions include:
- In vitro/in vivo correlation (IVIVC) : Use human skin equivalents and isotopic labels to standardize absorption metrics .
- Time-resolved sampling : Collect data at multiple intervals to capture transient metabolites, minimizing false negatives .
- Data harmonization : Apply cheminformatics tools (e.g., metabolic pathway prediction software) to reconcile fragment patterns across studies .
Q. How should researchers address the lack of ecotoxicological data for this compound in regulatory-grade risk assessments?
Despite limited data in , prioritize:
- Read-across approaches : Use toxicity data from structurally analogous compounds (e.g., unlabeled avobenzone) with adjustment factors for isotopic effects .
- High-throughput screening : Employ zebrafish embryo or Daphnia magna assays to estimate acute/chronic toxicity thresholds .
- Collaborative data sharing : Publish negative or inconclusive results in open-access repositories to fill knowledge gaps .
Properties
Molecular Formula |
C20H22O3 |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-3-[4-(trideuterio(113C)methoxy)phenyl]propane-1,3-dione |
InChI |
InChI=1S/C20H22O3/c1-20(2,3)16-9-5-14(6-10-16)18(21)13-19(22)15-7-11-17(23-4)12-8-15/h5-12H,13H2,1-4H3/i4+1D3 |
InChI Key |
XNEFYCZVKIDDMS-JGWVFYFMSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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